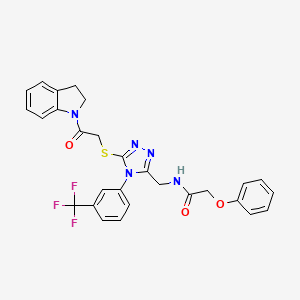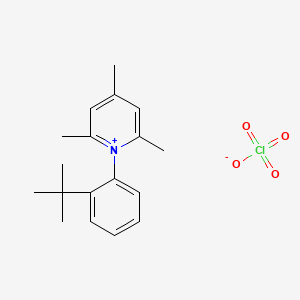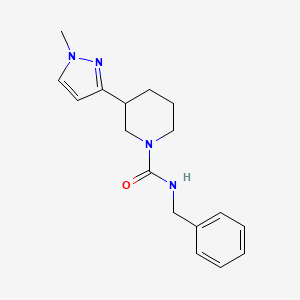![molecular formula C14H14BrF2N3 B2968364 4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2415634-86-3](/img/structure/B2968364.png)
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole, commonly known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Compound A has been studied for its potential applications in various fields, including cancer research, neuroscience, and inflammation. In cancer research, Compound A has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, Compound A has been shown to enhance memory and cognitive function in animal models, suggesting its potential use in the treatment of neurodegenerative diseases. In inflammation research, Compound A has been shown to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
Compound A is known to target the glucocorticoid receptor (GR), a protein that plays a crucial role in regulating inflammation and immune responses. Compound A binds to the GR and induces a conformational change that leads to the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This mechanism of action is similar to that of glucocorticoids, but Compound A has been shown to have fewer side effects than traditional glucocorticoids.
Biochemical and Physiological Effects
Compound A has been shown to have various biochemical and physiological effects in animal models. In cancer research, Compound A has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In neuroscience, Compound A has been shown to enhance memory and cognitive function by increasing synaptic plasticity (the ability of neurons to change their connections). In inflammation research, Compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (small proteins that play a role in inflammation).
実験室実験の利点と制限
One advantage of using Compound A in lab experiments is its specificity for the GR, which allows researchers to study the effects of GR activation without the confounding effects of other signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in animal models. However, one limitation of using Compound A is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on Compound A. One direction is to study its potential use in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of Compound A and to optimize its pharmacokinetic properties.
合成法
Compound A can be synthesized through a multi-step process that involves the reaction of 4-bromo-1H-pyrazole with 3,5-difluorobenzylamine followed by the addition of azetidine-3-methanol. The final product is then purified through column chromatography to obtain a pure form of Compound A.
特性
IUPAC Name |
4-bromo-1-[[1-[(3,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3/c15-12-4-18-20(9-12)8-11-6-19(7-11)5-10-1-13(16)3-14(17)2-10/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQEILLZLFNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)F)F)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)



{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)


![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

